![molecular formula C17H22FN3O4 B6336019 N-[3-(3-氟-4-吗啉-4-基苯基)-2-氧代-恶唑烷-(5S)-基甲基]-丙酰胺 CAS No. 216869-17-9](/img/structure/B6336019.png)
N-[3-(3-氟-4-吗啉-4-基苯基)-2-氧代-恶唑烷-(5S)-基甲基]-丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide” is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . It is chemically known as Linezolid . The empirical formula is C16H20FN3O4 and its molecular weight is 337.35 .
Synthesis Analysis
The synthesis of this compound involves several steps . Methyl 3-fluoro-4-morphinolino phenyl carbamate is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one. This compound then reacts with potassium phthalimide in the presence of a polar solvent to give (S)-2-[3-(3-3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione, which is subsequently converted to Linezolid .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 95-97°C, a predicted boiling point of 480.0±45.0 °C, and a density of 1.319. It is slightly soluble in chloroform and methanol .
科学研究应用
抗菌应用
该化合物的一个显着应用是在合成和评估其抗菌性能方面。合成了一系列衍生物,并评估了它们对各种耐药革兰氏阳性和革兰氏阴性细菌的体外抗菌活性。大多数合成的化合物显示出明显低于利奈唑胺的最小抑制浓度 (MIC) 值,针对金黄色葡萄球菌、蜡样芽孢杆菌、粪肠球菌、肺炎克雷伯菌和化脓性链球菌等菌株(Varshney 等人,2009)。此外,来自定向化学修饰计划的新型恶唑烷酮类似物显示出针对多种临床上重要的人类病原体的体外抗菌活性,包括对甲氧西林敏感和耐药的金黄色葡萄球菌,以及对万古霉素耐药的肠球菌菌株(Zurenko 等人,1996)。
合成和化学修饰
已经对该化合物的关键中间体和衍生物的合成进行了研究,显示了其多功能性和增强其抗菌性能的修饰潜力。例如,(R)-N-[3-[3-氟-4-吗啉基]苯基]-2-氧代-5-恶唑烷基]甲醇的合成已成功优化,以获得更高的产率和更短的反应时间(Yun & 长江,2005)。
构效关系研究
进一步的研究探索了恶唑烷酮衍生物的构效关系,提供了对影响抗菌活性的化学修饰的见解。例如,用 5-(杂环亚甲基) 取代利奈唑胺的 5-乙酰氨基甲基会导致抗菌活性丧失,突出了特定官能团对抗菌功效的重要性(周维成,2006)。
超越抗菌活性的应用
对该化合物及其衍生物的研究也扩展到其他领域,例如合成神经激肽-1 受体拮抗剂,用于潜在治疗呕吐和抑郁症,展示了该化学类更广泛的治疗潜力(Harrison 等人,2001)。
作用机制
Target of Action
The compound, also known as Linezolid , is a synthetic antibiotic that primarily targets Gram-positive bacteria . It is particularly effective against streptococci , vancomycin-resistant enterococci (VRE) , and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are often responsible for serious infections, particularly those that are resistant to other antibiotics .
Mode of Action
Linezolid operates by inhibiting bacterial protein synthesis. It binds to the bacterial 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. This action is considered bacteriostatic .
Biochemical Pathways
The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria. By inhibiting this pathway, Linezolid prevents bacteria from producing essential proteins, which ultimately leads to the cessation of bacterial growth .
Result of Action
The result of Linezolid’s action is the inhibition of bacterial growth, thereby helping to control and eliminate bacterial infections . It is used for the treatment of serious infections caused by Gram-positive bacteria that are resistant to other antibiotics .
未来方向
Future research could focus on improving the synthesis process to increase yield and purity, and reduce the formation and use of sensitive intermediates . Additionally, studies could explore its efficacy against a wider range of bacterial infections.
属性
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4/c1-2-16(22)19-10-13-11-21(17(23)25-13)12-3-4-15(14(18)9-12)20-5-7-24-8-6-20/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,19,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHUEBUADRLXNC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。